molecular formula C25H23N3O4S2 B2372284 Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1291848-80-0

Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2372284
CAS RN: 1291848-80-0
M. Wt: 493.6
InChI Key: FUKCBGFEUQHFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the linear formula C25H25N3O4S3 . It has a molecular weight of 527.688 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central thieno[3,2-d]pyrimidin-2-yl ring attached to a 2,3-dimethylphenyl group and an acetyl-amino-benzoate group . The exact spatial arrangement of these groups would require more specific data or computational modeling to determine.

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound has been utilized as a precursor in the synthesis of various heterocyclic systems. For instance, methyl and phenylmethyl derivatives were prepared and used for the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, showcasing the compound's utility in creating complex heterocyclic structures with potential chemical and pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997). Additionally, the compound's derivatives have been explored for the synthesis of fused 3-aminopyranones and various azolo- and azinopyrimidin-4(4H)-ones, further demonstrating its versatility in heterocyclic chemistry (Soršak, Stanovnik, & Grdadolnik, 1998).

Biological Activities

A key aspect of the research on this compound involves exploring its biological activities. For instance, derivatives containing the pyrimidin-4(3H)-one scaffold have been synthesized and evaluated for anti-HIV-1 activity, highlighting the potential medicinal chemistry applications of these compounds (Novikov, Ozerov, Sim, & Buckheit, 2004). Furthermore, new quinazolines derived from similar structures have been synthesized and screened for antimicrobial activities, indicating the broad spectrum of biological research applications (Desai, Shihora, & Moradia, 2007).

Microwave-Assisted Synthesis

The compound has also been involved in research focusing on microwave-assisted synthesis, which is a method known for reducing reaction times and improving yields in chemical syntheses. This approach has been applied to the synthesis of pyrimidine-linked pyrazole heterocyclics, demonstrating the compound's role in facilitating efficient and innovative synthetic methodologies (Deohate & Palaspagar, 2020).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is, without any representation or warranty . Researchers are responsible for confirming the product’s identity and purity . Any potential hazards or safety precautions are not specified in the available literature and would require further information.

properties

IUPAC Name

ethyl 2-[[2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-9-5-6-10-18(17)26-21(29)14-34-25-27-19-12-13-33-22(19)23(30)28(25)20-11-7-8-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKCBGFEUQHFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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